molecular formula C6H13ClN2O B2873998 2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride CAS No. 1909325-51-4

2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride

Cat. No.: B2873998
CAS No.: 1909325-51-4
M. Wt: 164.63
InChI Key: ZBJNYJOYLQLLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C6H12N2O.ClH/c7-4-6(1-2-6)3-5(8)9;/h1-4,7H2,(H2,8,9);1H . This indicates that the molecule consists of a cyclopropyl group (a three-membered carbon ring) with an aminomethyl (NH2-CH2-) substituent, and an acetamide (CH3-C(=O)-NH-) group. The molecule also includes a chloride ion (Cl-) to form the hydrochloride salt .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 164.63 . The compound’s IUPAC name is 2-(1-(aminomethyl)cyclopropyl)acetamide hydrochloride .

Scientific Research Applications

Conformational Restriction for Bioactive Compound Improvement

The cyclopropane ring has been utilized effectively in restricting the conformation of biologically active compounds. This approach aims to enhance activity and investigate bioactive conformations. Specifically, the development of chiral cyclopropanes as conformationally restricted analogues of histamine has been highlighted. These compounds, including (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, have been synthesized to study their potential as histamine analogues, demonstrating the utility of cyclopropane structures in medicinal chemistry (Kazuta et al., 2002).

Bioactive Conformation Investigation of Histamine H3 Receptor Antagonists

Further research into cyclopropane compounds has been conducted to investigate the bioactive conformation of histamine H3 receptor antagonists. This involves the design of side chain conformation-restricted analogues based on cyclopropylic strain, aiming to understand better the bioactive conformation essential for H3 receptor binding. The synthesized compounds have provided insights into the conformational preferences that influence receptor interaction, demonstrating the cyclopropane ring's role in the structural optimization of receptor antagonists (Watanabe et al., 2010).

Synthesis and Application of Cyclopropane Derivatives

The synthesis of cyclopropane derivatives, including efforts to create versatile intermediates for producing compounds with asymmetric cyclopropane structures, has been a significant area of research. These intermediates have potential applications in synthesizing a wide range of compounds, highlighting the cyclopropane ring's versatility in medicinal chemistry and drug development (Kazuta et al., 2002).

Chemoselective Acetylation Using Immobilized Lipase

Research into the chemoselective acetylation of 2-aminophenol using immobilized lipase has demonstrated the potential for synthesizing intermediates for antimalarial drugs. This approach showcases the application of biocatalysis in facilitating selective reactions, contributing to the efficient and environmentally friendly synthesis of pharmaceutical intermediates (Magadum & Yadav, 2018).

Safety and Hazards

The safety data for 2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-4-6(1-2-6)3-5(8)9;/h1-4,7H2,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJNYJOYLQLLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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